molecular formula C18H10ClFN2O B2703604 6-(4-Chlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile CAS No. 252059-12-4

6-(4-Chlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile

Cat. No.: B2703604
CAS No.: 252059-12-4
M. Wt: 324.74
InChI Key: LIXFRJCDSLOBKI-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile is a chemical compound that has garnered interest in various fields of scientific research. This compound features a pyridine ring substituted with a 4-chlorophenyl group, a 4-fluorophenoxy group, and a carbonitrile group. The presence of these functional groups imparts unique chemical properties to the compound, making it valuable for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.

    Substitution Reactions: The 4-chlorophenyl and 4-fluorophenoxy groups are introduced through nucleophilic aromatic substitution reactions.

    Introduction of the Carbonitrile Group: The carbonitrile group is often introduced via a cyanation reaction using reagents such as sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling reaction temperature, pressure, and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

6-(4-Chlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

6-(4-Chlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 6-(4-Chlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Chlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carboxamide
  • 6-(4-Chlorophenyl)-2-(4-fluorophenoxy)pyridine-3-methanol

Uniqueness

6-(4-Chlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile is unique due to the presence of the carbonitrile group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for targeted research and applications.

Properties

IUPAC Name

6-(4-chlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10ClFN2O/c19-14-4-1-12(2-5-14)17-10-3-13(11-21)18(22-17)23-16-8-6-15(20)7-9-16/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIXFRJCDSLOBKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=C(C=C2)C#N)OC3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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